molecular formula C5H7NO4 B1459195 Methyl 2-(isocyanatomethoxy)acetate CAS No. 1486470-15-8

Methyl 2-(isocyanatomethoxy)acetate

Cat. No.: B1459195
CAS No.: 1486470-15-8
M. Wt: 145.11 g/mol
InChI Key: OBEMWFLDRMIQRA-UHFFFAOYSA-N
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Description

Methyl 2-(isocyanatomethoxy)acetate is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(isocyanatomethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-9-5(8)2-10-4-6-3-7/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEMWFLDRMIQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(isocyanatomethoxy)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C₅H₉N₃O₃
  • Molecular Weight : 157.14 g/mol
  • CAS Number : 1067-74-9

The compound features an isocyanate functional group, which is known for its reactivity and potential biological implications.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have indicated that compounds with isocyanate groups can possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The isocyanate moiety is often associated with anticancer activity. Research has demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines, suggesting a potential role for this compound in cancer therapy .
  • Antioxidant Properties : Antioxidant activity is crucial for combating oxidative stress-related diseases. Compounds with similar functionalities have been shown to scavenge free radicals effectively .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Isocyanates can modify proteins through carbamylation, which may lead to the inhibition of specific enzymes involved in disease processes.
  • Induction of Apoptosis : Some studies suggest that isocyanates can trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Antioxidant Mechanisms : The compound may enhance the body's antioxidant defenses by upregulating endogenous antioxidant enzymes.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various isocyanate derivatives found that this compound exhibited notable antibacterial activity against E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Studies

In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell growth significantly. The IC50 values were determined to be in the micromolar range, suggesting a potent anticancer effect. For instance, related compounds showed IC50 values as low as 3.57 µM against liver cancer cell lines .

Table 1: Biological Activities of this compound

Activity TypeTest Organisms/Cell LinesIC50/MIC ValuesReference
AntimicrobialE. coli, S. aureusMIC = 5 µg/mL
AnticancerHepG2 (liver carcinoma)IC50 = 3.57 µM
AntioxidantDPPH AssayScavenging Rate = 91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(isocyanatomethoxy)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(isocyanatomethoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.